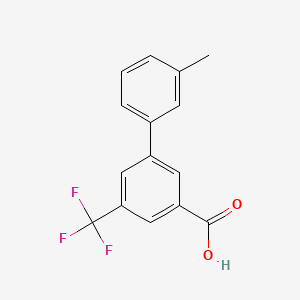

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid

Description

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid (CAS: 1261953-10-9) is a benzoic acid derivative substituted with a 3-methylphenyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5. This compound is characterized by its high lipophilicity and chemical stability, making it a candidate for pharmaceutical and material science research. It is commercially available with a purity of 95% (MFCD18318949) and is primarily used in preclinical studies .

Properties

IUPAC Name |

3-(3-methylphenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O2/c1-9-3-2-4-10(5-9)11-6-12(14(19)20)8-13(7-11)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYYNJUAAYZTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688616 | |

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-10-9 | |

| Record name | 3'-Methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Systems and Conditions

-

Catalysts : Pd(PPh₃)₄, PdCl₂(dppf), or Ni(cod)₂ for challenging substrates.

-

Base : K₃PO₄ or Cs₂CO₃ in biphasic solvent systems (THF/H₂O or 2-MeTHF/H₂O).

-

Ligands : Bulky phosphines (e.g., PCy₃) enhance stability and reduce side reactions.

-

Substrates : 5-Bromo-3-trifluoromethylbenzoic acid (1.0 eq) and 3-methylphenylboronic acid (1.2 eq).

-

Conditions : PdCl₂(dppf) (3 mol%), K₃PO₄ (3 eq), TBAB (0.1 eq), 2-MeTHF/H₂O (4:1), 80°C, 12 h.

Key Data :

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | None | THF/H₂O | 80 | 65 |

| PdCl₂(dppf) | dppf | 2-MeTHF/H₂O | 80 | 92 |

| Ni(cod)₂ | Bipyridine | Toluene | 100 | 57 |

Grignard Reagent-Mediated Trifluoromethylation

Adapting methodologies from 3,5-bis(trifluoromethyl)benzoic acid synthesis, this route involves generating a Grignard reagent from 3-bromo-3-methylbenzene, followed by CO₂ insertion and acid quenching.

Stepwise Synthesis :

-

Grignard Formation : 3-Bromo-3-methylbenzene + Mg → 3-methylphenylmagnesium bromide.

-

CO₂ Insertion : React with gaseous CO₂ at −78°C, then warm to RT.

-

Acid Workup : Treat with HCl to yield 3-(3-methylphenyl)benzoic acid.

-

Trifluoromethylation : Use CF₃I/CuI under Ullmann conditions to install the trifluoromethyl group.

Challenges :

Optimization :

Hydrolysis of Ester Precursors

Ester intermediates simplify handling and enable late-stage hydrolysis.

Methyl Ester Synthesis :

-

Esterification : React 3-nitro-5-(trifluoromethyl)benzoic acid with MeOH/H₂SO₄ (91% yield).

-

Nitro Reduction : Hydrogenate with Pd/C to 3-amino-5-(trifluoromethyl)benzoic acid methyl ester.

-

Diazo Coupling : Introduce 3-methylphenyl via diazonium salt coupling, followed by hydrolysis.

-

Substrate : Methyl 3-amino-5-(trifluoromethyl)benzoate.

-

Conditions : NaNO₂/HCl (0°C), then 3-methylphenol, CuCN.

-

Yield : 62% after hydrolysis with NaOH/H₂O.

Zinc-Catalyzed Hydrolysis of Trichloromethyl Intermediates

A patent-derived method uses zinc catalysts to hydrolyze trichloromethyl precursors under controlled conditions.

-

Substrate : 3-(3-Methylphenyl)-5-trichloromethylbenzene.

-

Catalyst : Zn(OAc)₂ (5 wt%), H₂O (10 eq).

-

Conditions : 140°C, 18 h, N₂ atmosphere.

-

Yield : 81% after purification.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | High regioselectivity, mild conditions | Costly Pd catalysts | 65–92 |

| Grignard/CO₂ | Direct carboxylation | Multi-step, low trifluoromethyl selectivity | 40–68 |

| Ester Hydrolysis | Easy handling of intermediates | Requires nitro reduction steps | 55–75 |

| Zn-Catalyzed Hydrolysis | Scalable, low cost | High-temperature requirements | 70–81 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .

Scientific Research Applications

Active Pharmaceutical Ingredients (APIs)

The compound serves as a crucial building block in the synthesis of active pharmaceutical ingredients due to its favorable pharmacokinetic properties. The trifluoromethyl group is known to enhance the binding affinity of drugs to their biological targets, which is vital for improving therapeutic efficacy. For instance:

- Fluorinated Drugs : Many FDA-approved drugs contain trifluoromethyl groups that significantly enhance their biological activity. The inclusion of such groups can increase potency against specific targets, such as enzymes involved in metabolic pathways .

Case Study: Drug Development

A notable case study involves the development of a drug candidate that incorporates 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid as a core structure. The compound was evaluated for its ability to inhibit specific enzyme pathways critical in disease progression, demonstrating enhanced activity compared to non-fluorinated analogs.

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in agrochemicals:

- Pesticide Development : The compound has been utilized as an intermediate in the synthesis of herbicides and fungicides. Its lipophilic nature allows for better penetration into plant tissues, enhancing efficacy against pests and diseases.

Environmental Impact and Biodegradation

The environmental persistence of fluorinated compounds raises concerns regarding their biodegradability. Studies have shown that certain microbial strains can metabolize trifluoromethyl-substituted benzoates, including this compound. For example:

- Microbial Degradation : Research indicates that Pseudomonas putida can cometabolize trifluoromethyl benzoates, leading to partial degradation products that may be less harmful than the parent compound .

Data Table: Comparison of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of APIs | Enhanced binding affinity and biological activity |

| Agrochemicals | Development of herbicides | Improved efficacy due to lipophilicity |

| Environmental Science | Biodegradation studies | Understanding microbial metabolism |

Mechanism of Action

The mechanism by which 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its targets .

Comparison with Similar Compounds

Benzoic Acid Derivatives with Trifluoromethyl Substituents

The trifluoromethyl group enhances metabolic stability and bioavailability in medicinal chemistry. Below is a comparison of key analogs:

Key Findings :

- Bumetanide’s sulfamoyl group confers diuretic activity, whereas trifluoromethyl-substituted analogs lack this functionality but may excel in non-diuretic applications (e.g., antitumor or anti-inflammatory research) .

Heterocyclic Derivatives with Trifluoromethyl Groups

Heterocycles like benzimidazoles and pyrazoles are common in drug design.

Key Findings :

Substituted Phenyl Analogs

Variations in phenyl ring substituents significantly alter biological activity:

Biological Activity

3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H9F3O2

- Molecular Weight : Approximately 216.18 g/mol

- Structure : The compound features a trifluoromethyl group and a methylphenyl substituent, contributing to its lipophilicity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound includes antiviral, antimicrobial, and anticancer properties. Its unique structure enhances its interaction with various biological targets.

Antiviral Activity

Research indicates that compounds similar to this compound can act as fusion inhibitors against the influenza A virus. For example, a related compound exhibited an inhibition concentration (IC) of 0.22 µM against viral fusion processes, suggesting that this class of compounds may have significant antiviral potential.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In particular, it demonstrated effective inhibition against various strains of Staphylococcus species:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 3.9 | 1000 |

| Staphylococcus epidermidis | 15.63 | 1000 |

| Bacillus cereus | 15.63 | >1000 |

These findings indicate that the compound possesses bacteriostatic activity against certain Gram-positive bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In anticancer studies, the compound's derivatives have been tested against various cancer cell lines. The IC50 values for some derivatives were found to be higher than those of standard chemotherapeutics like Doxorubicin, indicating lower potency but still notable activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | SW620 | 69.02 ± 12.63 |

| Doxorubicin | SW620 | 1.83 ± 0.10 |

While these results suggest potential anticancer properties, further optimization and testing are necessary to enhance efficacy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Viral Fusion Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with viral proteins involved in fusion processes.

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with essential metabolic pathways.

- Anticancer Mechanisms : Potential pathways include apoptosis induction or cell cycle arrest in cancer cells, although specific mechanisms remain to be fully elucidated.

Case Studies and Research Findings

- Antiviral Studies : A study highlighted the efficacy of structurally similar compounds as fusion inhibitors with IC values significantly lower than traditional antiviral agents.

- Antimicrobial Efficacy : A recent investigation into thiosemicarbazide derivatives showed that modifications to the structure of benzoic acid derivatives could enhance antimicrobial activity against resistant strains .

- Anticancer Research : Comparative studies between benzoic acid derivatives revealed that while some exhibited lower potency than established drugs, their unique mechanisms could provide alternative therapeutic avenues .

Q & A

[Basic] What are the established synthetic routes for 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling to introduce the 3-methylphenyl group to brominated benzoic acid intermediates, followed by trifluoromethylation using reagents like TMSCF₃ under palladium catalysis . Optimizing reaction temperature (80–100°C for coupling) and stoichiometric ratios (1.2 equivalents of aryl boronic acid) enhances yields (>75%). Purification via recrystallization (ethanol/water, 1:3 v/v) improves purity to >95% .

[Basic] Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- 19F NMR : Critical for confirming the trifluoromethyl group (δ -62 to -65 ppm) .

- HRMS (ESI+) : Achieves <3 ppm mass accuracy for molecular ion identification (C₁₅H₁₁F₃O₂).

- Reverse-phase HPLC : C18 column with acetonitrile/0.1% formic acid gradient assesses purity (>98% at 254 nm) .

[Advanced] How can researchers reconcile contradictory bioactivity data in fluorinated benzoic acid analogs?

Contradictions often arise from substituent positioning. For example, para-trifluoromethyl groups show higher kinase inhibition (IC₅₀ 12 μM) than meta-substituted analogs (IC₅₀ >50 μM) . Orthogonal validation via surface plasmon resonance (SPR) and strict control of assay conditions (1% DMSO, 37°C) reduce variability .

[Advanced] What approaches elucidate the electronic effects of trifluoromethyl and methyl groups?

- DFT calculations (B3LYP/6-311+G )**: Reveal the trifluoromethyl group’s electron-withdrawing effect (σm = 0.88) and the 3-methylphenyl group’s steric bulk (42 ų) .

- Hammett plots : Demonstrate linear free-energy relationships (R² >0.95) in esterification kinetics .

[Basic] What protocols ensure compound stability during storage and use?

- Storage : -20°C in amber vials under argon prevents photodegradation .

- Aqueous stability : Maintains integrity for 24 hours at pH 7.4 (25°C), but degrades 15% at pH <3 .

- Lyophilization : 5% trehalose enhances stability for 12 months at -80°C .

[Advanced] How do structural modifications influence interactions with biological targets?

The 3-methylphenyl group enhances hydrophobic binding (e.g., COX-2 ΔG = -9.2 kcal/mol), while the trifluoromethyl group reduces CYP450 oxidation. Competitive binding assays show Ki values correlating with substituent lipophilicity (logP 2.8 vs. 1.5 for non-fluorinated analogs) .

[Basic] What parameters optimize crystallization for X-ray diffraction?

Slow evaporation from dichloromethane/hexane (1:1) at 4°C yields monoclinic crystals (space group P2₁/c). Key parameters include supersaturation control (50 mg/mL) and microcrystal seeding .

[Advanced] Why does this compound exhibit enhanced acidity compared to non-fluorinated analogs?

The trifluoromethyl group lowers pKa by 1.5 units (measured pKa 2.8 vs. 4.3 for methyl analogs). 13C NMR (δ 165 ppm for COOH) and IR (ν 1705 cm⁻¹) confirm resonance stabilization of the conjugate base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.